molecular formula C7H11N3O4 B8540780 1-(2,2-dimethoxyethyl)-4-nitro-1H-pyrazole

1-(2,2-dimethoxyethyl)-4-nitro-1H-pyrazole

Cat. No. B8540780
M. Wt: 201.18 g/mol
InChI Key: OBDJHHWJMIWTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303023B2

Procedure details

To a solution of 1-(2,2-dimethoxyethyl)-4-nitro-1H-pyrazole (2.65 g, 13.2 mmol) in THF (34 mL), a 2N aq. HCl-solution (60 mL, 120 mmol) was added dropwise. After stirring at 80° C. for 2 h, the reaction mixture was allowed to reach rt and freeze-dried overnight to yield 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde which was used as an yellow oil in the next step without further purification. LC-MS conditions B: tR=0.24 min, [M+H]+=no ionization.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[N:6]1.Cl>C1COCC1>[N+:10]([C:8]1[CH:7]=[N:6][N:5]([CH2:4][CH:3]=[O:2])[CH:9]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
COC(CN1N=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
34 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach rt
CUSTOM
Type
CUSTOM
Details
freeze-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.